2-Vinylthiophene
Overview
Description
2-Vinylthiophene is a chemical compound with the molecular formula C6H6S . It has a molecular weight of 110.18 . It is stored at -18°C and is light sensitive .
Synthesis Analysis
The synthesis of thiophene derivatives, including 2-Vinylthiophene, has been extensively studied. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 2-Vinylthiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 151.7±9.0 °C at 760 mmHg, and a vapor pressure of 4.6±0.3 mmHg at 25°C .Chemical Reactions Analysis
2-Vinylthiophene can undergo various chemical reactions. For instance, it can participate in cationic polymerization, a process that has been studied both in solution and on the surface of silica particles . This process involves the use of different cationically active initiators .Physical And Chemical Properties Analysis
2-Vinylthiophene is a liquid at room temperature . It has a molar refractivity of 35.6±0.3 cm3, a polar surface area of 28 Å2, and a polarizability of 14.1±0.5 10-24 cm3 . It also has a surface tension of 35.2±3.0 dyne/cm and a molar volume of 104.9±3.0 cm3 .Scientific Research Applications
Polymerization and Material Formation
2-Vinylthiophene (VT) is prominently used in the field of polymer science. The cationic polymerization of VT has been extensively studied, resulting in the formation of oligomers and oligoVT/silica hybrid particles. The involvement of both the vinyl double bond and the five positions of the thiophene ring in the propagation reaction highlights the versatile reactivity of VT in polymer synthesis (Höhne, Spange, & Schrepp, 2001). Furthermore, VT has been cationically polymerized using chloroarylmethane derivatives on silica surfaces, leading to the simultaneous synthesis of soluble poly(vinylthiophene) (PVT) and PVT/silica composites. This method allows for control over the mass balance of the products and the transformation of PVT towards conjugated polymers (Höhne, Seifert, Friedrich, Holze, & Spange, 2004).
Near-Infrared (NIR) Fluorescence and Sensing Applications
2-Vinylthiophene serves as a critical starting material in the synthesis of NIR fluorescent materials, such as thienyl-containing aza-BODIPY. These materials exhibit selective fluorescence quenching when binding with Hg2+, highlighting their potential in chemosensing and the study of the effects of Hg2+ in biological systems (Jiang, Zhao, Li, Sun, Guan, Sun, & Xiao, 2016).
Solar Energy and Electronic Applications
VT derivatives play a significant role in the field of solar energy and electronics. For instance, the incorporation of 2-vinylthiophene into starburst triarylamine donors of platinum acetylide sensitizers in dye-sensitized solar cells (DSSCs) enhances the donating ability of the donor and the coplanar property between the donor and π-bridge. This improvement in molecular structure significantly increases the power conversion efficiency of the DSSCs (Wu, Li, Zheng, Hu, & Hua, 2014). Additionally, VT-based dyes have shown promising results in dye-sensitized nanocrystalline TiO2 solar cells, with the structure of the dyes critically influencing their photophysical, electrochemical, and photovoltaic properties (Tian, Huang, Zhao, Huang, Feng, Nie, Shen, & Tan, 2010).
Environmental Applications
2-Vinylthiophene-based materials, such as polythiophene/Al2O3 and polyaniline/Al2O3 nanocomposites, have been utilized for the removal of heavy metal ions from water. The sorption characteristics of these nanocomposites highlight their potential as efficient absorbents in water purification technologies (Karimi, Khalili, & Zazouli, 2021).
Safety And Hazards
Future Directions
Thiophene-based analogs, including 2-Vinylthiophene, have attracted the attention of many scientists due to their potential as biologically active compounds . They are essential in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, future research may focus on exploring these applications further.
properties
IUPAC Name |
2-ethenylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S/c1-2-6-4-3-5-7-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNUPNRNNSVZTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25988-40-3 | |
Record name | Thiophene, 2-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25988-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50334100 | |
Record name | 2-Vinylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Vinylthiophene | |
CAS RN |
1918-82-7 | |
Record name | 2-Vinylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1918-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Vinylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Vinylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Vinylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029726 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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